5-Ethynyl-2-methoxybenzoic acid
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Overview
Description
5-Ethynyl-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethynyl group at the 5-position and a methoxy group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, where 2-methoxybenzoic acid is reacted with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form corresponding alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield 2-methoxybenzoic acid, while reduction can produce 5-ethyl-2-methoxybenzoic acid.
Scientific Research Applications
5-Ethynyl-2-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-methoxybenzoic acid involves its interaction with molecular targets and pathways within biological systems. The ethynyl group can participate in various biochemical reactions, leading to the formation of reactive intermediates that can modulate cellular processes. The methoxy group may also influence the compound’s binding affinity to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-Ethynylbenzoic acid: Lacks the methoxy group, which may affect its solubility and biological activity.
5-Ethynyl-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
Uniqueness
5-Ethynyl-2-methoxybenzoic acid is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and exploration of diverse biological activities.
Properties
IUPAC Name |
5-ethynyl-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h1,4-6H,2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOJREJSRFTUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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